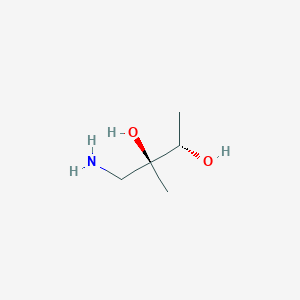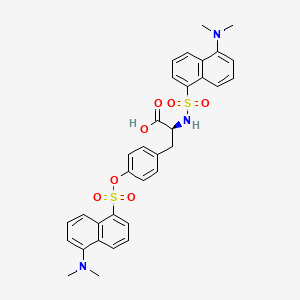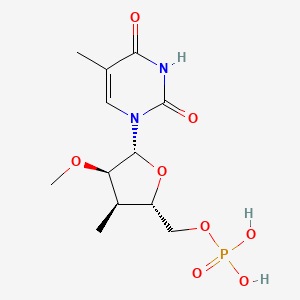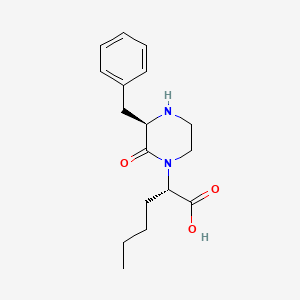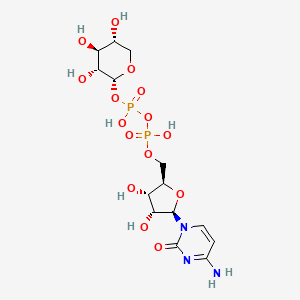
Cytidine-5'-diphospho-beta-D-xylose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine-5’-diphospho-beta-D-xylose is a nucleotide sugar that plays a crucial role in the biosynthesis of glycosaminoglycans and glycoproteins. It is a derivative of cytidine diphosphate (CDP) and xylose, and it serves as a donor of xylose residues in various biochemical processes. This compound is essential for the proper functioning of cellular mechanisms, particularly in the formation of proteoglycans, which are vital components of the extracellular matrix.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-5’-diphospho-beta-D-xylose typically involves the enzymatic conversion of cytidine-5’-diphospho-glucose (CDP-glucose) to Cytidine-5’-diphospho-beta-D-xylose. This reaction is catalyzed by the enzyme CDP-glucose 4,6-dehydratase. The process requires specific conditions, including the presence of cofactors such as NAD+ and divalent metal ions like Mg2+ .
Industrial Production Methods
Industrial production of Cytidine-5’-diphospho-beta-D-xylose often employs microbial fermentation techniques. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the enzyme CDP-glucose 4,6-dehydratase, which then catalyzes the conversion of CDP-glucose to Cytidine-5’-diphospho-beta-D-xylose. This method allows for large-scale production of the compound with high purity and yield .
化学反応の分析
Types of Reactions
Cytidine-5’-diphospho-beta-D-xylose undergoes various chemical reactions, including:
Substitution Reactions: The xylose residue can be transferred to acceptor molecules, such as proteins and lipids, through glycosylation reactions.
Hydrolysis: The compound can be hydrolyzed to release xylose and cytidine diphosphate.
Common Reagents and Conditions
Common reagents used in the reactions involving Cytidine-5’-diphospho-beta-D-xylose include:
Enzymes: Glycosyltransferases are often used to facilitate the transfer of xylose residues.
Cofactors: NAD+ and Mg2+ are essential for the enzymatic activity of CDP-glucose 4,6-dehydratase.
Major Products Formed
The major products formed from the reactions of Cytidine-5’-diphospho-beta-D-xylose include xylosylated proteins and lipids, which are crucial for various biological functions .
科学的研究の応用
Cytidine-5’-diphospho-beta-D-xylose has numerous applications in scientific research, including:
Chemistry: It is used as a substrate in the study of glycosylation reactions and the synthesis of complex carbohydrates.
Biology: The compound is essential for the biosynthesis of glycosaminoglycans, which are important for cell signaling and structural integrity.
Medicine: Research on Cytidine-5’-diphospho-beta-D-xylose has implications for understanding and treating diseases related to glycosylation defects, such as certain types of muscular dystrophy and congenital disorders of glycosylation.
Industry: It is used in the production of therapeutic glycoproteins and other biopharmaceuticals.
作用機序
Cytidine-5’-diphospho-beta-D-xylose exerts its effects by serving as a donor of xylose residues in glycosylation reactions. The compound interacts with glycosyltransferases, which catalyze the transfer of xylose to specific acceptor molecules, such as proteins and lipids. This process is crucial for the formation of glycosaminoglycans and glycoproteins, which are essential for various cellular functions and structural integrity .
類似化合物との比較
Similar Compounds
Cytidine-5’-diphospho-glucose (CDP-glucose): Similar to Cytidine-5’-diphospho-beta-D-xylose, CDP-glucose is involved in glycosylation reactions but donates glucose residues instead of xylose.
Uridine diphosphate glucose (UDP-glucose): Another nucleotide sugar that serves as a glucose donor in glycosylation reactions.
Uniqueness
Cytidine-5’-diphospho-beta-D-xylose is unique in its ability to donate xylose residues, which are essential for the biosynthesis of specific glycosaminoglycans and glycoproteins. This specificity distinguishes it from other nucleotide sugars, such as CDP-glucose and UDP-glucose, which donate different sugar residues .
特性
分子式 |
C14H23N3O15P2 |
|---|---|
分子量 |
535.29 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H23N3O15P2/c15-7-1-2-17(14(23)16-7)12-10(21)9(20)6(30-12)4-29-33(24,25)32-34(26,27)31-13-11(22)8(19)5(18)3-28-13/h1-2,5-6,8-13,18-22H,3-4H2,(H,24,25)(H,26,27)(H2,15,16,23)/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1 |
InChIキー |
NWSKPSPTJOAICE-OCIMBMBZSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


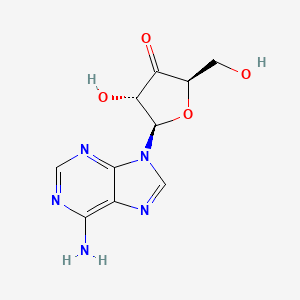
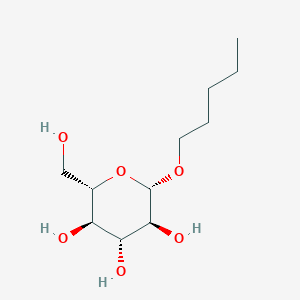


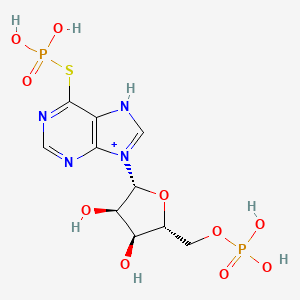
![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)
![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)


![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)
